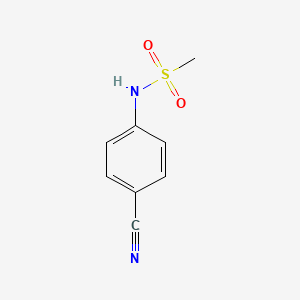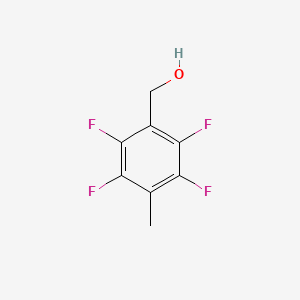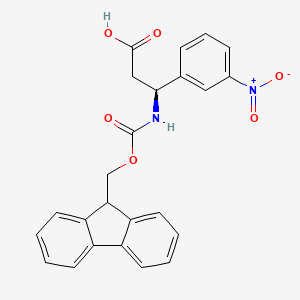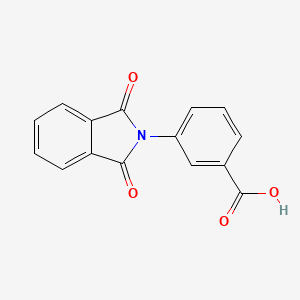
1-(2-哌啶-1-基乙基)-哌嗪
概述
描述
1-(2-Piperidin-1-yl-ethyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two piperazine rings connected by an ethyl chain
科学研究应用
1-(2-Piperidin-1-yl-ethyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: This compound is utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
未来方向
作用机制
Target of Action
The primary target of 1-(2-Piperidin-1-yl-ethyl)-piperazine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
1-(2-Piperidin-1-yl-ethyl)-piperazine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the activity of COX enzymes, 1-(2-Piperidin-1-yl-ethyl)-piperazine disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects of this include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of 1-(2-Piperidin-1-yl-ethyl)-piperazine’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and associated symptoms.
生化分析
Biochemical Properties
1-(2-Piperidin-1-yl-ethyl)-piperazine plays a significant role in biochemical reactions, particularly in the inhibition of arginase enzymes. It interacts with human arginases I and II, inhibiting their enzymatic functions with IC50 values of 223 and 509 nM, respectively . This compound also demonstrates activity in urea release cellular assays using chicken hamster ovary cells overexpressing human arginase I . The interactions between 1-(2-Piperidin-1-yl-ethyl)-piperazine and arginase enzymes involve the formation of hydrogen bonding interactions with specific amino acids in the enzyme’s active site .
Cellular Effects
1-(2-Piperidin-1-yl-ethyl)-piperazine has been shown to influence various cellular processes, particularly in the context of cancer research. It has been observed to decrease the growth of KRAS mutated murine lung tumors by inhibiting arginase activity in tumor-infiltrating myeloid cells . This inhibition leads to the restoration of T cell function by increasing arginine levels, thereby enhancing the anti-tumor immune response . Additionally, 1-(2-Piperidin-1-yl-ethyl)-piperazine affects cell signaling pathways and gene expression related to immune response and tumor growth .
Molecular Mechanism
The molecular mechanism of 1-(2-Piperidin-1-yl-ethyl)-piperazine involves its binding interactions with arginase enzymes. The compound’s α substitution results in the formation of new through-water hydrogen bonding interactions with Asp 181 and Asp 183 of arginase, providing a sixfold increase in potency relative to other inhibitors . This binding inhibits the enzymatic activity of arginase, leading to increased levels of arginine and subsequent restoration of T cell function . Additionally, 1-(2-Piperidin-1-yl-ethyl)-piperazine may influence gene expression by modulating the activity of transcription factors involved in immune response and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Piperidin-1-yl-ethyl)-piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Piperidin-1-yl-ethyl)-piperazine maintains its inhibitory activity on arginase enzymes over extended periods, leading to sustained increases in arginine levels and enhanced T cell function
Dosage Effects in Animal Models
The effects of 1-(2-Piperidin-1-yl-ethyl)-piperazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase activity and restores T cell function without causing significant toxicity . At higher doses, 1-(2-Piperidin-1-yl-ethyl)-piperazine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.
Metabolic Pathways
1-(2-Piperidin-1-yl-ethyl)-piperazine is involved in metabolic pathways related to arginine metabolism. The compound inhibits arginase enzymes, which catalyze the hydrolysis of arginine into ornithine and urea . By inhibiting this pathway, 1-(2-Piperidin-1-yl-ethyl)-piperazine increases arginine levels, which are critical for T cell function and immune response . The compound’s interactions with arginase enzymes and its effects on metabolic flux and metabolite levels are essential aspects of its biochemical activity.
Transport and Distribution
The transport and distribution of 1-(2-Piperidin-1-yl-ethyl)-piperazine within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for binding to cellular proteins . These interactions affect the localization and accumulation of 1-(2-Piperidin-1-yl-ethyl)-piperazine within different cellular compartments, ultimately influencing its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(2-Piperidin-1-yl-ethyl)-piperazine is a critical factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-(2-Piperidin-1-yl-ethyl)-piperazine can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Piperidin-1-yl-ethyl)-piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(2-Piperidin-1-yl-ethyl)-piperazine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1-(2-Piperidin-1-yl-ethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 1-(2-Piperidin-1-yl-ethyl)-piperazine.
Reduction: Reduced piperazine derivatives.
Substitution: Alkyl-substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
1-(2-Piperidin-4-yl-ethyl)-piperidine: Similar in structure but with a different substitution pattern on the piperidine ring.
N-(2-Piperidin-1-yl-ethyl)-benzamide: Contains a benzamide group instead of a second piperazine ring.
Uniqueness
1-(2-Piperidin-1-yl-ethyl)-piperazine is unique due to its dual piperazine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWINQCALMSSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371917 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-65-1 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22763-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)




![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)



![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)

